What are the chemical properties of 4-Biphenylol diphenyl phosphate
What are the chemical properties of 4-Biphenylol diphenyl phosphate
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Biphenylol Diphenyl Phosphate
Foreword
In the realm of advanced materials science, the pursuit of high-performance polymers is intrinsically linked to the development of sophisticated additives that impart critical properties such as flame retardancy and processability. Among these, organophosphate esters have emerged as a cornerstone technology, offering halogen-free solutions that meet stringent environmental and safety standards. This guide provides a comprehensive technical overview of 4-Biphenylol diphenyl phosphate (BDP), a key organophosphate ester valued for its efficacy as both a flame retardant and a plasticizer. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles for researchers, chemists, and product development professionals.
Molecular Identity and Core Properties
4-Biphenylol diphenyl phosphate, also known by its IUPAC name diphenyl (4-phenylphenyl) phosphate, is an aromatic phosphate ester. Its structure, featuring a rigid biphenyl moiety and two phenyl groups attached to a central phosphate core, is fundamental to its desirable properties, including high thermal stability.
Chemical Structure
The molecular structure of BDP is crucial for its function. The presence of aromatic rings contributes to its high thermal stability and char-forming capabilities during combustion, a key mechanism in its flame retardant action.
Caption: Chemical structure of 4-Biphenylol diphenyl phosphate.
Physicochemical Properties
The compound's physical and chemical characteristics are summarized below. These properties dictate its behavior in polymer matrices and its handling requirements.
| Property | Value | Source(s) |
| CAS Number | 17269-99-7 | [1][2] |
| Molecular Formula | C₂₄H₁₉O₄P | [1][3] |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | White crystalline powder or solid | [3][4] |
| IUPAC Name | diphenyl (4-phenylphenyl) phosphate | [1] |
| Synonyms | Biphenyl-4-yl-Diphenyl Phosphate (BDP) | [1] |
| Boiling Point | 488.9 ± 24.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 262.6 ± 43.2 °C | [5] |
| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | [5] |
| Stability | Excellent thermal and hydrolytic stability | [4] |
Synthesis and Reactivity
Understanding the synthesis of BDP is essential for ensuring high purity and batch-to-batch consistency, which are critical for industrial applications.
General Synthesis Pathway
A common industrial synthesis route involves a multi-stage dehydrochlorination reaction. This process is designed to control the stoichiometry and reaction conditions to maximize the yield of the desired product while minimizing impurities like triphenyl phosphate (TPP).
Caption: Generalized workflow for the synthesis of BDP.
Methodology Insight: The synthesis is typically performed in stages to control selectivity.[6] The first stage, conducted at low temperatures (-20°C to 0°C), favors the formation of the phosphorochloridate intermediate from 4-phenylphenol and phosphoryl chloride.[6] Subsequently, the addition of phenol at a slightly elevated temperature (20°C to 50°C) completes the esterification.[6] This controlled approach is critical to prevent the formation of undesired symmetrical phosphate esters. The removal of unreacted volatile starting materials, like phenol, is often accomplished through vacuum stripping at high temperatures.[7]
Chemical Reactivity and Thermal Stability
BDP exhibits high thermal and hydrolytic stability, making it suitable for processing in engineering plastics at high temperatures.[4] Its primary role as a flame retardant is rooted in its behavior at decomposition temperatures.
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Flame Retardancy Mechanism : Upon heating, BDP decomposes to form polyphosphoric acid. This acid promotes the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer on the surface.[8][9] This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable volatiles, thus suppressing the combustion cycle.[10]
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General Reactivity : As an organophosphate, BDP shares reactivity patterns common to its class. It is susceptible to hydrolysis under strong acidic or basic conditions, although it is considered hydrolytically stable under normal use. In the presence of strong reducing agents, organophosphates can potentially form highly toxic and flammable phosphine gas.[11] Partial oxidation may result in the release of toxic phosphorus oxides.[11]
Analytical Characterization Protocols
Accurate characterization is essential for quality control and research purposes. Standard analytical techniques are used to confirm the identity and purity of BDP.
Caption: Standard analytical workflow for BDP characterization.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol serves to confirm the molecular weight of the compound.
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Sample Preparation : Prepare a dilute solution of the BDP sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection : Inject 1 µL of the sample solution in splitless mode.
-
Temperature Program : Start at an initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min and hold for 10 minutes.
-
-
MS Conditions :
-
Ionization : Use Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 500.
-
-
Data Analysis : The primary validation is the observation of the molecular ion peak [M]⁺ at m/z 402.[1] Key fragment ions corresponding to the loss of phenyl, phenoxy, and biphenyl groups should also be identified to confirm the structure.
Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used to verify the carbon framework of the molecule.
-
Sample Preparation : Dissolve approximately 20-30 mg of the BDP sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition :
-
Spectrometer : Use a spectrometer operating at a frequency of at least 100 MHz for ¹³C.
-
Technique : Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis : The spectrum should display a series of signals in the aromatic region (typically 120-150 ppm), consistent with the 18 unique aromatic carbon atoms in the structure. The absence of signals in the aliphatic region confirms the absence of non-aromatic impurities. Spectral data for BDP is available in public databases for comparison.[1]
Applications and Industrial Relevance
The primary industrial application of BDP is as a halogen-free flame retardant and plasticizer.[4][10]
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Engineering Plastics : It is highly effective in polymer blends such as PC/ABS (polycarbonate/acrylonitrile butadiene styrene) and mPPO (modified polyphenylene oxide), which are commonly used in the housings of electronics and automotive interior parts.[4] Its role is to enhance fire safety and meet regulatory standards like UL-94.
-
Epoxy Resins : BDP is incorporated into epoxy resin formulations for electronic components, such as printed circuit boards, to provide flame retardancy and improve thermal stability.[4]
-
Plasticization : As a plasticizer, BDP increases the flexibility and processability of polymers, which can improve mechanical properties and durability of the final product.[8][10]
The biphenyl-phosphate structure provides a high phosphorus content within a rigid aromatic skeleton, which is an efficient combination for flame retardancy while maintaining the mechanical performance of the host polymer.[4]
Safety, Handling, and Storage
While considered to have low toxicity, proper handling of BDP is essential to ensure workplace safety.[4]
-
Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a dust mask, to avoid skin/eye contact and inhalation.[4][10] Operations should be conducted in a well-ventilated area or under a fume hood.
-
Storage : Store in sealed, airtight containers (e.g., HDPE drums) in a cool, dry, and well-ventilated area.[4] Keep away from direct sunlight, open flames, strong oxidants, and strong acids.[4] Reseal containers tightly after use to prevent moisture absorption and oxidation.
-
Toxicity : It is characterized as a mild irritant.[4] The primary hazard associated with similar organophosphates is environmental persistence and potential for aquatic toxicity, necessitating proper disposal through licensed hazardous waste channels.[12]
References
- Shanghai Talent Chemical Co.,Ltd. (n.d.). 4-Biphenylol Diphenyl Phosphate CAS 17269-99-7.
-
National Center for Biotechnology Information (n.d.). 4-Biphenylol diphenyl phosphate. PubChem Compound Database. Retrieved from [Link]
-
OECD Existing Chemicals Database (n.d.). DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5. Retrieved from [Link]
-
GOV.UK (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Safety of 4-Biphenylol Diphenyl Phosphate. Retrieved from [Link]
-
Chemsrc (2023). 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7. Retrieved from [Link]
-
Caming Pharmaceutical Ltd (n.d.). 4-Biphenylol diphenyl phosphate CAS 17269-99-7. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Optimizing Synthesis and Application of 4-Biphenylol Diphenyl Phosphate. Retrieved from [Link]
- Google Patents (n.d.). EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol.
- Google Patents (n.d.). JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition.
-
ATB (n.d.). 4-Biphenylol | C12H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
MDPI (2022). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Retrieved from [Link]
Sources
- 1. 4-Biphenylol diphenyl phosphate | C24H19O4P | CID 612080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Biphenylol diphenyl phosphate | 17269-99-7 [chemicalbook.com]
- 3. caming.com [caming.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. 4-Biphenylyl diphenyl phosphate | CAS#:17269-99-7 | Chemsrc [chemsrc.com]
- 6. JP2013536166A - Process for producing biphenyl-4-yldiphenyl phosphate composition - Google Patents [patents.google.com]
- 7. EP1327635B1 - Preparation of phenylphosphate esters of 4,4'-biphenol - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Cresyl diphenyl phosphate | 26444-49-5 [chemicalbook.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
